7H-pyrrolo[2,3-c]pyridazin-4-ol is a heterocyclic compound characterized by the presence of both pyrrole and pyridazine rings. With the chemical formula and a molecular weight of 135.13 g/mol, this compound has gained significant attention in medicinal chemistry due to its diverse biological activities and potential applications as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the development of chemical libraries aimed at drug discovery, particularly in the fields of antimicrobial, antiviral, and anticancer research .
The synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-ol can be achieved through several methods:
While industrial-scale production methods for this compound are not extensively documented, optimization of synthetic routes can be achieved by adjusting reaction conditions and employing continuous flow reactors to enhance scalability.
7H-pyrrolo[2,3-c]pyridazin-4-ol is capable of undergoing several types of chemical reactions:
The primary mechanism of action for 7H-pyrrolo[2,3-c]pyridazin-4-ol involves its interaction with specific biological targets. Notably, it has been identified as an inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
By inhibiting RIPK1 activity, this compound affects necroptosis signaling pathways. In vitro studies have shown that it blocks tumor necrosis factor-alpha (TNFα)-induced necroptosis in both human and murine cells. The pharmacokinetic profile indicates a clearance rate of 18.40 mL/min/g and a half-life of approximately 75.33 minutes in liver microsomal assays.
7H-pyrrolo[2,3-c]pyridazin-4-ol is typically obtained as a solid with high purity levels (97% or greater). Its melting point and solubility characteristics are crucial for determining its suitability for various applications.
The compound exhibits notable stability under standard laboratory conditions but may undergo reactions typical for nitrogen-containing heterocycles. Its reactivity profile makes it a candidate for further derivatization in medicinal chemistry applications .
7H-pyrrolo[2,3-c]pyridazin-4-ol serves multiple scientific purposes:
Traditional synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-ol relies on condensation-ring formation strategies using pyridine or pyridazine precursors. A common approach involves the Borsche reaction, where 4-acetyl-3-aminopyridine undergoes diazotization and cyclization to yield pyrido[3,4-c]pyridazin-4-one derivatives in 38% yield, albeit with tautomeric equilibrium challenges [6]. Alternatively, the Japp-Klingemann pathway starts with 2-chloro-3-aminopyridine, which forms a hydrazone intermediate upon treatment with ethyl 2-methylacetoacetate, followed by polyphosphoric acid-mediated cyclization (15–20% yield) [6]. Industrially, condensation of formamidine derivatives with α-haloketones enables direct pyrrolopyridazine assembly. For example, acetic acid amidine reacts with chloroacetaldehyde under alkali catalysis to form the core scaffold, though competitive side reactions reduce yields to 50–65% [1]. Key limitations include low regioselectivity at C-3/C-6 positions and laborious purification requirements.
Table 1: Traditional Synthetic Routes and Yields
Precursor | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
4-Acetyl-3-aminopyridine | Diazotization, cyclization | Pyrido[3,4-c]pyridazin-4-one | 38 |
2-Chloro-3-aminopyridine | Ethyl 2-methylacetoacetate, PPA | 8-Chloro-3-methyl-pyridopyridazinone | 15–20 |
Acetic acid amidine | Chloroacetaldehyde, NaOH, reflux | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | 50–65 |
Modern synthetic innovations focus on enhancing efficiency and reducing reaction times. Microwave-assisted cyclization enables rapid ring closure: Ethanol solutions of hydrazine and 4-chloropyrrolopyrimidine precursors achieve 72–80% yields of 7H-pyrrolo[2,3-c]pyridazin-4-ol derivatives within 30 minutes, compared to 8-hour reflux conditions [5] [7]. This method suppresses decomposition pathways, improving purity to >95%. For N-7 functionalization, Buchwald–Hartwig amination allows C–N bond formation under mild conditions. Using Pd₂(dba)₃/XPhos catalysts and potassium carbonate base, aryl/alkyl amines couple with 4-chloro-7H-pyrrolo[2,3-c]pyridazine intermediates in toluene at 80°C, achieving 85–92% yields [3] [9]. Catalyst loading as low as 0.5 mol% is feasible, minimizing metal contamination in APIs.
Table 2: Solvent Optimization in Microwave-Assisted Synthesis
Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|---|
Ethanol | 120 | 30 | 80 | 97 |
Dimethoxyethane | 100 | 20 | 75 | 92 |
Acetonitrile | 130 | 15 | 68 | 85 |
Solvent-free | 150 | 10 | 83 | 96 |
The C-4 hydroxyl group serves as a versatile handle for derivatization. Chlorination using POCl₃ or PCl₵ converts 7H-pyrrolo[2,3-c]pyridazin-4-ol to 4-chloro-7H-pyrrolo[2,3-c]pyridazine (90–95% conversion), enabling nucleophilic displacements with amines or thiols [1] [8]. Direct Mitsunobu reactions with phenols generate 4-aryloxy derivatives, though N-7 protection is essential to avoid dialkylation [4]. For N-7 functionalization, alkylation/arylation is achieved selectively using cesium carbonate and alkyl halides in DMF, yielding N-7-substituted analogues (75–88%) without C-3 side products [8] [9]. Notably, palladium-catalyzed cross-coupling at N-7 requires electron-deficient aryl halides to overcome the nucleophile’s low reactivity [3].
Scale-up faces protecting group dilemmas and purification bottlenecks. Benzyl groups, though stable during C-4 chlorination, require harsh hydrogenolysis (Pd/C, H₂, 50 psi) for removal, risking pyrrole ring reduction [1] [9]. tert-Butoxycarbonyl (Boc) alternatives offer mild deprotection (TFA, 25°C) but are incompatible with strongly basic conditions. Crystallization challenges arise from the compound’s zwitterionic character, necessitating pH-controlled precipitation (pH 5.5–6.0) to isolate the neutral form [4]. Chromatography-free purification is achieved via antisolvent addition (water/ethanol mixtures), yielding >99.5% pure material after recrystallization from tetrahydrofuran/n-hexane [1] [4].
Sustainable methodologies emphasize solvent reduction and catalyst recycling. Mechanochemical synthesis via ball-milling replaces solvents: Hydrazine hydrate and ethyl 2-cyanoacetate undergo condensation-ring closure in 85% yield with minimal waste [6]. Water-ethanol mixtures (4:1 v/v) serve as green media for cyclizations, reducing energy use by 40% versus toluene reflux [6] [10]. For catalyst recovery, immobilized Pd nanoparticles on magnetite enable Buchwald–Hartwig couplings with five reuse cycles (<0.1 ppm Pd leaching) [10]. Additionally, enzymatic oxidation using laccase mediators replaces metal-based oxidants in aromatization steps, improving E-factors by 70% [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0